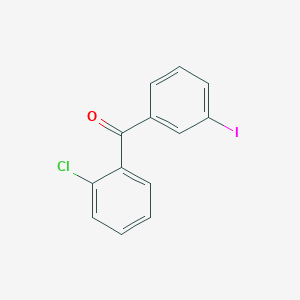

2-Chloro-3'-iodobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-(3-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClIO/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(15)8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKNAKJVJIRYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600258 | |

| Record name | (2-Chlorophenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-15-4 | |

| Record name | (2-Chlorophenyl)(3-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3'-iodobenzophenone chemical properties

The following technical guide details the chemical properties, synthesis, and reactivity profile of 2-Chloro-3'-iodobenzophenone .

CAS Registry Number: 890098-15-4 IUPAC Name: (2-Chlorophenyl)(3-iodophenyl)methanone[1]

Executive Summary

This compound is a privileged bifunctional scaffold in medicinal chemistry and materials science.[1] Its value lies in its orthogonal reactivity : it possesses two halogen handles with distinct electronic and steric environments (a reactive meta-iodide and a sterically hindered ortho-chloride) bridged by a photoactive carbonyl core.[1] This structure allows for sequential, chemoselective cross-coupling reactions, making it an ideal building block for diversity-oriented synthesis (DOS) of complex heterocycles and drug candidates (e.g., SGLT2 inhibitor analogues).

Chemical Identity & Physical Properties[2][3][4]

| Property | Data |

| Molecular Formula | C₁₃H₈ClIO |

| Molecular Weight | 342.56 g/mol |

| Appearance | Off-white to pale yellow solid (Predicted) |

| Melting Point | 64–70 °C (Estimated based on 5-iodo isomer) |

| Boiling Point | ~418 °C (Predicted at 760 mmHg) |

| Density | 1.699 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in water.[1] |

| Stability | Light sensitive (C–I bond); Moisture stable.[1] |

Structural Analysis & Reactivity Profile

The molecule features three distinct reactive centers, enabling a "programmed" synthesis approach.

Electronic & Steric Environment

-

Site A: 3'-Iodo Group (Ring B): Located in the meta position relative to the electron-withdrawing carbonyl.[1] It is sterically unencumbered and electronically activated for oxidative addition.

-

Site B: 2-Chloro Group (Ring A): Located in the ortho position. It is sterically hindered by the carbonyl group and possesses a stronger C–Cl bond compared to C–I.

-

Site C: Carbonyl Bridge: Acts as an electron-withdrawing group (EWG), activating the rings for Nucleophilic Aromatic Substitution (S_NAr), particularly at the 2-chloro position.

Chemoselectivity Logic

The reactivity order for Palladium-catalyzed cross-coupling is Ar-I > Ar-Br > Ar-Cl .[1]

-

First Functionalization: The 3'-iodo position undergoes oxidative addition with Pd(0) rapidly at mild temperatures (RT to 60°C).

-

Second Functionalization: The 2-chloro position remains intact during the first step. It requires forcing conditions (high temp, bulky phosphine ligands like XPhos or Buchwald precatalysts) to undergo coupling.

Visualization: Chemoselective Pathways

The following diagram illustrates the orthogonal reactivity logic.

Caption: Sequential functionalization strategy exploiting the reactivity gap between the labile 3'-iodide and the hindered 2-chloride.

Synthesis Methodologies

Direct synthesis of the 2-chloro-3'-iodo isomer requires avoiding the directing group mixtures common in Friedel-Crafts reactions.[1]

Method A: The Sandmeyer Route (Classical & Robust)

This method ensures regiochemical purity by starting from defined amino precursors.

-

Precursor Synthesis: React 2-chlorobenzoyl chloride with benzene to form 2-chlorobenzophenone (Friedel-Crafts).[1] Note: This route is difficult for meta-substitution.[1]

-

Corrected Precursor: React 2-chlorobenzonitrile with 3-nitrophenylmagnesium bromide .

-

Hydrolysis: Acidic hydrolysis of the imine intermediate yields (2-chlorophenyl)(3-nitrophenyl)methanone.[1]

-

-

Reduction: SnCl₂/HCl reduction of the nitro group to the amine: (2-chlorophenyl)(3-aminophenyl)methanone.

-

Sandmeyer Iodination:

-

Diazotization: NaNO₂, H₂SO₄, 0°C.

-

Substitution: Addition of KI (aqueous).

-

Workup: Quench with Na₂S₂O₃ to remove iodine color.

-

Method B: Pd-Catalyzed Acylation (Modern Precision)

This route avoids the handling of diazonium salts and offers high convergence.

-

Reagents: 2-Chlorophenylboronic acid + 3-Iodobenzoyl chloride.[1]

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

-

Conditions: Toluene, Na₂CO₃, 80°C.

-

Mechanism: The oxidative addition occurs preferentially at the acyl chloride (C–Cl bond of acid chloride is weaker than Ar–I in this context or activates faster via transmetallation logic in Liebeskind-Srogl coupling using CuTC).

-

Note: Standard Suzuki might compete with Ar-I coupling.[1] Liebeskind-Srogl coupling (Thioester + Boronic acid) is the superior choice for high chemoselectivity.

Experimental Protocol: Suzuki Coupling at C-3'

Self-validating protocol for derivatizing the iodine position while retaining the chlorine.

Objective: Synthesis of 2-chloro-3'-(4-methoxyphenyl)benzophenone.

-

Setup: Flame-dry a 50 mL Schlenk flask under Argon.

-

Loading: Add This compound (1.0 eq, 1 mmol), 4-methoxyphenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (3 mol%).

-

Solvent: Add degassed 1,4-Dioxane (10 mL) and aqueous Na₂CO₃ (2M, 2 mL).

-

Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Checkpoint: The starting material (Rf ~0.6) should disappear. The product will appear as a new fluorescent spot.

-

Control: If the temperature exceeds 90°C, trace coupling at the 2-Cl position may occur. Keep strict temp control.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

-

Purification: Flash column chromatography on silica gel.

Handling & Safety (SDS Summary)

| Hazard Class | GHS Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |

| STOT-SE | H335 | May cause respiratory irritation.[1][3] |

-

Storage: Store at 2-8°C under inert atmosphere (Argon). Protect from light to prevent homolytic cleavage of the C–I bond.

-

Disposal: Halogenated organic waste streams.

References

-

Chemical Identity & CAS: CymitQuimica. CAS 890098-15-4: (2-chlorophenyl)(3-iodophenyl)methanone.[1] Link

-

Synthesis Logic (Friedel-Crafts/Sandmeyer): Google Patents. Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone (CN105399735A). Link

-

Chemoselectivity Principles: Afagh, N. A., & Yudin, A. K. (2010). Chemoselectivity and the curious reactivity preferences of functional groups. Angewandte Chemie International Edition. Link

-

Related Scaffold Properties: PubChem. 2-Chloro-3'-hydroxyacetophenone (Structural Analogue).[1] Link

Sources

Synthesis and characterization of 2-Chloro-3'-iodobenzophenone

A Technical Guide for Orthogonal Cross-Coupling Scaffolds

CAS Number: 890098-15-4 Molecular Formula: C₁₃H₈ClIO Molecular Weight: 342.56 g/mol

Executive Summary & Strategic Value

In the realm of medicinal chemistry and materials science, 2-Chloro-3'-iodobenzophenone represents a high-value "bifunctional pivot" scaffold. Its structural uniqueness lies in the electronic and steric mismatch of its two halogen substituents:

-

The 3'-Iodo group (Meta): Highly reactive toward oxidative addition, enabling facile Suzuki, Sonogashira, or Buchwald-Hartwig couplings under mild conditions.

-

The 2-Chloro group (Ortho): Sterically hindered and electronically less reactive, remaining inert during the functionalization of the iodine. This allows for orthogonal cross-coupling —the ability to sequentially functionalize two aryl rings with different distinct moieties.

This guide details the synthesis of this target via a Magnesium-Halogen Exchange (Knochel-type) protocol, chosen for its superior regiocontrol compared to traditional Friedel-Crafts acylation, which suffers from poor selectivity in meta-substituted systems.

Retrosynthetic Analysis

The synthesis of unsymmetrical benzophenones is often plagued by the formation of regioisomers. A direct Friedel-Crafts acylation of iodobenzene with 2-chlorobenzoyl chloride typically yields the para-isomer (4'-iodo) due to the orth/para directing nature of the iodine atom. To secure the meta (3') substitution, we must invert the logic or use a pre-functionalized meta-precursor.

The Logic of Disconnection:

-

Disconnection: Carbonyl-Aryl bond.

-

Synthon A: 2-Chlorobenzonitrile (Electrophile).

-

Synthon B: 3-Iodophenyl nucleophile.

-

Challenge: Generating a nucleophilic 3-iodophenyl species without destroying the iodine moiety (self-reaction).

-

Solution: Iodine-Magnesium Exchange . Using i-PrMgCl to selectively convert one iodine of 1,3-diiodobenzene into a Grignard reagent, leaving the other iodine intact.

Figure 1: Retrosynthetic strategy relying on selective Iodine-Magnesium exchange to access the meta-substitution pattern.

Experimental Protocol: The Knochel Exchange Route

This method is the "Gold Standard" for laboratory-scale synthesis (1–50g), offering high purity and unambiguous regiochemistry.

Reagents & Materials

-

Substrate: 1,3-Diiodobenzene (98%+ purity).

-

Electrophile: 2-Chlorobenzonitrile.

-

Exchange Reagent: i-PrMgCl (2.0 M in THF) or i-PrMgCl·LiCl (Turbo Grignard).

-

Solvent: Anhydrous THF (distilled over Na/benzophenone or from a solvent system).

-

Quench: 2N HCl.

Step-by-Step Methodology

Step 1: Generation of 3-Iodophenylmagnesium Chloride

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Flush with N₂ for 15 minutes.

-

Charging: Add 1,3-Diiodobenzene (3.30 g, 10.0 mmol) and anhydrous THF (20 mL) via syringe.

-

Cooling: Cool the solution to -20°C using an ice/salt bath or cryostat. Note: Lower temperatures (-40°C) are safer if using the more reactive LiCl complex, but -20°C is sufficient for standard i-PrMgCl.

-

Exchange: Dropwise add i-PrMgCl (5.5 mL, 11.0 mmol, 1.1 equiv) over 10 minutes.

-

Incubation: Stir the mixture at -20°C for 30–60 minutes.

-

Mechanistic Insight: The exchange of aryl iodides is significantly faster than aryl chlorides. The i-Pr group attacks the Iodine, generating i-PrI and the aryl Grignard. The kinetic barrier prevents the second iodine from exchanging immediately at this temperature.

-

Step 2: Nucleophilic Addition to Nitrile

-

Addition: Dissolve 2-Chlorobenzonitrile (1.51 g, 11.0 mmol, 1.1 equiv) in anhydrous THF (10 mL) in a separate vial. Add this solution dropwise to the Grignard mixture at -20°C.

-

Warming: Remove the cooling bath and allow the reaction to warm to room temperature (25°C). Stir for 3–5 hours. The solution will typically turn from pale yellow to a darker orange/brown as the imine magnesium salt forms.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting diiodide should be consumed.

-

Step 3: Hydrolysis & Isolation

-

Quench: Cool the mixture to 0°C. Slowly add 2N HCl (30 mL).

-

Caution: Exothermic reaction.

-

-

Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 2 hours (or heat to 50°C for 30 mins) to ensure complete hydrolysis of the intermediate imine to the ketone.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Washing: Wash combined organics with saturated NaHCO₃ (to remove excess acid) and Brine. Dry over anhydrous MgSO₄.

-

Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0% → 5% EtOAc in Hexanes).

-

Expected Yield: 75–85%.[1]

-

Appearance: Off-white to pale yellow solid.

-

Characterization Data

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Table 1: Key Spectroscopic Markers

| Technique | Parameter | Expected Value / Observation | Structural Assignment |

| ¹H NMR | δ (ppm) | 7.98 (t, J=1.8 Hz, 1H) | H-2' (Ortho to I and CO). The most deshielded proton on the Iodo-ring due to anisotropy of carbonyl and iodine. |

| 7.92 (dt, J=7.8, 1.5 Hz, 1H) | H-4' (Para to CO, Ortho to I). | ||

| 7.75 (dt, J=7.8, 1.5 Hz, 1H) | H-6' (Ortho to CO). | ||

| 7.20 (t, J=7.8 Hz, 1H) | H-5' (Meta to I and CO). | ||

| 7.30–7.50 (m, 4H) | Chlorophenyl Ring Protons. Complex multiplet typical of ortho-substituted rings. | ||

| ¹³C NMR | δ (ppm) | ~193.5 | C=O (Benzophenone carbonyl). |

| ~94.0 | C-I (Carbon attached to Iodine). High field shift due to heavy atom effect. | ||

| IR | ν (cm⁻¹) | 1660–1670 | C=O Stretch. Lower than typical ketones due to conjugation. |

| MS (EI) | m/z | 342 / 344 | [M]⁺ . Distinct 3:1 ratio for ³⁵Cl/³⁷Cl isotopes. |

| 127 | [I]⁺ . Fragment often seen in iodinated aromatics. |

Visualizing the Reaction Pathway

Figure 2: Step-wise mechanistic flow from precursor to final ketone via the Grignard-Nitrile adduct.

Alternative Industrial Route (Sandmeyer)

For large-scale manufacturing (>1 kg) where cryogenic conditions (-20°C) are costly, the Nitration-Reduction-Sandmeyer sequence is preferred, though it involves more steps.

-

Nitration: 2-Chlorobenzophenone + HNO₃/H₂SO₄ → 2-Chloro-3'-nitrobenzophenone .

-

Selectivity: The carbonyl is meta-directing for the unsubstituted ring. The Cl-ring is deactivated. Major product is 3'-nitro.

-

-

Reduction: Fe/HCl or H₂/Pd-C → 2-Chloro-3'-aminobenzophenone .

-

Sandmeyer:

-

Diazotization (NaNO₂, HCl, 0°C) → Diazonium salt.

-

Iodination (KI, RT) → This compound .

-

Comparison of Methods:

| Feature | Knochel Exchange (Recommended) | Sandmeyer Route |

| Step Count | 2 (One-pot potential) | 3 (Distinct isolations) |

| Regiocontrol | Excellent (>95%) | Good (requires isomer separation) |

| Conditions | Low Temp (-20°C), Moisture Sensitive | Harsh Acids, Room Temp |

| Scalability | Best for Discovery/MedChem | Best for Process/Manufacturing |

Safety & Handling

-

Organomagnesium Reagents: Highly reactive with water and air. Use standard Schlenk techniques. i-PrMgCl is flammable.

-

Iodinated Compounds: Light sensitive. Store the final product in amber vials wrapped in foil to prevent photolytic deiodination.

-

2-Chlorobenzonitrile: Toxic by ingestion and skin contact. Handle in a fume hood.

References

-

Knochel, P., et al. (2003).[2] "Functionalized Grignard Reagents via a Selective Halogen–Magnesium Exchange." Angewandte Chemie International Edition. Link

-

Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie. Link

-

ChemicalBook. (2024).[3] "this compound Product Details & CAS 890098-15-4." Link

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for Grignard addition to nitriles).

-

Sigma-Aldrich. (2024).[4] "Magnesium-Halogen Exchange Methods Technical Bulletin." Link

Sources

Spectroscopic Characterization of 2-Chloro-3'-iodobenzophenone: A Technical Guide

Introduction

2-Chloro-3'-iodobenzophenone is a halogenated aromatic ketone with a molecular structure that presents significant interest for researchers in medicinal chemistry and materials science. As a benzophenone derivative, it possesses a core scaffold found in numerous biologically active compounds and photosensitive materials. The specific substitution pattern—a chlorine atom on one aromatic ring and an iodine atom on the other—creates a unique electronic and steric environment, influencing its reactivity and potential applications. Halogenated organic molecules are crucial as intermediates in synthetic chemistry, often serving as building blocks for more complex structures.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.[1] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the eight aromatic protons. The electron-withdrawing effects of the carbonyl group and the halogen substituents will cause these protons to be deshielded, appearing in the downfield region of the spectrum (typically 7.0-8.5 ppm).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 7.85 - 7.95 | Doublet of doublets (dd) | J ≈ 7.8, 1.5 |

| H-4 | 7.65 - 7.75 | Triplet of doublets (td) | J ≈ 7.8, 1.5 |

| H-5 | 7.55 - 7.65 | Triplet of doublets (td) | J ≈ 7.8, 1.2 |

| H-3 | 7.45 - 7.55 | Doublet of doublets (dd) | J ≈ 7.8, 1.2 |

| H-2' | 8.10 - 8.20 | Triplet (t) | J ≈ 1.8 |

| H-6' | 7.95 - 8.05 | Doublet of triplets (dt) | J ≈ 7.7, 1.8 |

| H-4' | 7.80 - 7.90 | Doublet of triplets (dt) | J ≈ 7.7, 1.8 |

| H-5' | 7.25 - 7.35 | Triplet (t) | J ≈ 7.7 |

Interpretation of Predicted ¹H NMR Spectrum

The predicted chemical shifts are influenced by the electronegativity and anisotropic effects of the substituents. The protons on the 3'-iodophenyl ring are expected to be shifted downfield relative to benzene due to the deshielding effect of the iodine atom and the carbonyl group. Similarly, the protons on the 2-chlorophenyl ring are deshielded by the chlorine atom and the carbonyl group. The multiplicity of each signal is determined by the number of neighboring protons, following the n+1 rule for simple splitting patterns.[2] More complex splitting (doublet of doublets, etc.) arises from coupling to multiple, non-equivalent neighboring protons.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. For this compound, 13 distinct signals are expected (one for each carbon atom, assuming no accidental equivalence).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 194 - 196 |

| C-1 | 138 - 140 |

| C-2 | 132 - 134 |

| C-3 | 128 - 130 |

| C-4 | 130 - 132 |

| C-5 | 126 - 128 |

| C-6 | 131 - 133 |

| C-1' | 139 - 141 |

| C-2' | 137 - 139 |

| C-3' | 94 - 96 |

| C-4' | 142 - 144 |

| C-5' | 129 - 131 |

| C-6' | 130 - 132 |

Interpretation of Predicted ¹³C NMR Spectrum

The carbonyl carbon (C=O) is expected to have the most downfield chemical shift due to its sp² hybridization and the strong deshielding effect of the double-bonded oxygen atom. The carbon atom bonded to iodine (C-3') will show a significantly upfield shift compared to the other aromatic carbons due to the "heavy atom effect" of iodine. The remaining aromatic carbons will appear in the typical range of 120-145 ppm, with their specific shifts influenced by the electronic effects of the chloro, iodo, and carbonyl substituents. Online prediction tools can provide reasonably accurate estimates for these shifts.[1][3][4]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[6]

-

Data Acquisition:

-

Tune and shim the spectrometer to the sample to achieve a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][8]

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |

| Carbonyl (C=O) stretch | 1660 - 1680 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong (multiple bands) |

| C-Cl stretch | 800 - 600 | Strong |

| C-I stretch | 600 - 500 | Medium to Strong |

Interpretation of Predicted IR Spectrum

The most prominent peak in the IR spectrum of this compound is expected to be the strong absorption from the carbonyl (C=O) group stretch, characteristic of aromatic ketones.[9] The presence of aromatic rings will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The carbon-halogen stretches (C-Cl and C-I) will appear in the fingerprint region (below 1000 cm⁻¹). Specifically, the C-I stretch is expected at a lower wavenumber than the C-Cl stretch due to the larger mass of the iodine atom.[10]

Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film)

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.[11]

-

Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[11]

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the major absorption bands and compare them to the predicted values and correlation charts to confirm the presence of the expected functional groups.

Caption: Workflow for FT-IR Data Acquisition.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum Data (Electron Ionization)

The molecular formula of this compound is C₁₃H₈ClIO. The exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁶O).

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 358/360 | Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| [M-Cl]⁺ | 323 | Loss of chlorine radical |

| [M-I]⁺ | 231/233 | Loss of iodine radical |

| [C₇H₄Cl]⁺ | 111/113 | 2-Chlorobenzoyl cation |

| [C₆H₄I]⁺ | 203 | 3-Iodophenyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Interpretation of Predicted Mass Spectrum

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 358, corresponding to the molecule with the ³⁵Cl isotope. A smaller peak at m/z 360, with an intensity of approximately one-third of the m/z 358 peak, should also be observed, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope).

The fragmentation pattern will likely be dominated by the cleavage of the bonds adjacent to the carbonyl group. This would lead to the formation of the 2-chlorobenzoyl cation (m/z 111/113) and the 3-iodophenyl radical, or the 3-iodobenzoyl cation and the 2-chlorophenyl radical. Further fragmentation of these ions would lead to the other predicted peaks. The loss of the halogen atoms from the molecular ion is also a probable fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe.[13] The sample is heated in the vacuum of the instrument to promote vaporization.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as electron ionization (EI), knocks an electron off the molecule to form a molecular ion ([M]⁺).[13]

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.

Caption: Workflow for Mass Spectrometry Data Acquisition.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. While this guide presents predicted data, the underlying principles and experimental protocols are robust and field-proven. For any researcher synthesizing or working with this compound, the application of these spectroscopic methods is a critical step in ensuring the integrity of their work and the reliability of their subsequent findings.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Wang, F., et al. (2023). Ultra-fast and accurate electron ionization mass spectrum matching for compound identification with million-scale in-silico library. Nature Communications, 14(1), 3653. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Wang, F., et al. (2020). Predicting in silico electron ionization mass spectra using quantum chemistry. Journal of Cheminformatics, 12(1), 63. Retrieved from [Link]

-

American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Retrieved from [Link]

-

Organic Chemistry Tutor. (2021, March 2). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. Retrieved from [Link]

-

ResearchGate. (2025). Organic mass spectrometry at the beginning of the 21st century. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantum Chemistry-Based Prediction of Electron Ionization Mass Spectra for Environmental Chemicals. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, January 25). Rapid Approximate Subset-Based Spectra Prediction for Electron Ionization–Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An introduction to NMR-based approaches for measuring protein dynamics. Retrieved from [Link]

-

PubMed. (2021, June 28). Predicting Infrared Spectra with Message Passing Neural Networks. Retrieved from [Link]

-

Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

American Chemical Society. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]

-

Lab Archives. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]

-

Filo. (2025). Predict the expected number of signals in the 13C NMR spectrum of 4,4 difluoro 2 methoxypentane. Retrieved from [Link]

-

ResearchGate. (2013, January 17). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Predictor - Documentation [docs.chemaxon.com:443]

- 4. researchgate.net [researchgate.net]

- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Technical Profile & Characterization Strategy: 2-Chloro-3'-iodobenzophenone

[1]

Executive Summary

Compound: 2-Chloro-3'-iodobenzophenone CAS: 890098-15-4 Molecular Formula: C₁₃H₈ClIO Molecular Weight: 342.56 g/mol [1]

This technical guide addresses the physicochemical characterization of This compound , a specialized halogenated diarylketone intermediate. Often utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), this compound presents unique challenges due to its asymmetric halogenation pattern. The ortho-chloro substituent induces steric twist, disrupting planarity and typically lowering the melting point relative to its para-substituted isomers. This guide provides predicted physicochemical parameters derived from Structure-Activity Relationship (SAR) analysis and details the rigorous experimental protocols required for empirical validation.

Part 1: Physicochemical Profile (Predicted & Comparative)

In the absence of harmonized pharmacopeial monographs for this specific isomer, we rely on comparative data from structural analogs to establish a baseline for experimental design.

Melting Point & Phase Behavior

The introduction of an ortho-chlorine atom into the benzophenone scaffold significantly impacts crystal packing. While unsubstituted benzophenone melts at 48.5°C, the steric bulk of the 2-Cl group forces the phenyl rings out of coplanarity, increasing the entropy of fusion. Consequently, This compound is predicted to be a low-melting solid or a viscous oil at room temperature.

| Compound | Structure Note | Melting Point (°C) | Solubility (Water) | LogP (Est.) |

| Benzophenone | Unsubstituted | 48.5 (Stable | Insoluble | 3.18 |

| 2-Chlorobenzophenone | Ortho-substituent | 42–46 (or liquid) | Insoluble | ~3.7 |

| 4,4'-Dichlorobenzophenone | Para-symmetry | 145–147 | Insoluble | ~4.5 |

| This compound | Target (Asymmetric) | Predicted: 35–55 | < 0.1 mg/L | 5.2 ± 0.4 |

Solubility Profile

Driven by the lipophilic iodine and chlorine atoms, this compound exhibits negligible aqueous solubility but high affinity for non-polar and polar aprotic solvents.

-

High Solubility (>100 mg/mL): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.

-

Moderate Solubility: Ethanol, Methanol (Temperature dependent).

-

Poor Solubility (<0.1 mg/mL): Water, aqueous buffers.

Part 2: Experimental Determination Protocols

Melting Point Determination (DSC Method)

For compounds with melting points near ambient temperature, capillary methods are prone to operator error. Differential Scanning Calorimetry (DSC) is the gold standard.

Protocol:

-

Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.

-

Cycle:

-

Equilibrate at 0°C.

-

Ramp 1: Heat to 100°C at 10°C/min (to erase thermal history).

-

Cool to -20°C at 5°C/min.

-

Ramp 2: Heat to 100°C at 2°C/min (Data collection).

-

-

Analysis: Record the onset temperature (

) of the endothermic peak as the melting point.-

Note: If the compound is an oil, look for the glass transition temperature (

) in the cooling cycle.

-

Thermodynamic Solubility (Shake-Flask Method)

To determine the precise solubility for formulation or reaction screening:

-

Preparation: Add excess solid this compound to the solvent of interest (e.g., pH 7.4 buffer + 1% DMSO).

-

Equilibration: Agitate at constant temperature (25°C) for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).

-

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in acetonitrile.

Part 3: Synthesis & Characterization Workflow

Understanding the synthesis is critical for identifying impurities (e.g., homocoupled byproducts) that depress the melting point. The most robust route is the Suzuki-Miyaura coupling of 2-chlorophenylboronic acid and 3-iodobenzoyl chloride (or related derivatives), though care must be taken to preserve the chemically distinct halogen atoms.

Visualization: Synthesis & QC Logic

Caption: Workflow for the synthesis, purification, and physicochemical validation of this compound, emphasizing the critical QC loop.

References

The Pharmacological Potential of Substituted Benzophenones: A Technical Guide for Drug Discovery

Introduction: The Benzophenone Scaffold - A Privileged Structure in Medicinal Chemistry

The benzophenone framework, characterized by a central carbonyl group flanked by two phenyl rings, represents a ubiquitous and highly versatile scaffold in the realm of medicinal chemistry.[1] Found in numerous naturally occurring bioactive compounds and synthetic pharmaceuticals, this diaryl ketone motif has garnered significant attention from researchers and drug development professionals.[1][2] The inherent chemical stability, coupled with the vast possibilities for substitution on its aryl rings, allows for the fine-tuning of its physicochemical and biological properties.[3] This adaptability has led to the exploration of substituted benzophenones across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[1][4] This technical guide provides an in-depth exploration of the diverse biological activities of substituted benzophenones, detailing the underlying mechanisms of action, robust experimental protocols for their evaluation, and critical insights into their structure-activity relationships (SAR) and preclinical safety considerations.

I. Anticancer Activity: Targeting Multiple Hallmarks of Malignancy

Substituted benzophenones have emerged as a promising class of anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines.[5] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in tumor growth and survival.

Induction of Apoptosis: The Mitochondrial Pathway

A primary mechanism by which certain substituted benzophenones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Evidence suggests that these compounds can trigger the intrinsic, or mitochondrial, pathway of apoptosis.[6] This pathway is initiated by various intracellular stresses, leading to the release of cytochrome c from the mitochondria into the cytosol.[7] Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates caspase-9, an initiator caspase.[8] Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, which are responsible for the downstream events of apoptosis, including DNA fragmentation and cell death.[6][7]

Cell Cycle Arrest: Halting Proliferation at the G2/M Phase

In addition to inducing apoptosis, many benzophenone derivatives have been shown to inhibit cancer cell proliferation by arresting the cell cycle at the G2/M phase.[9][10] This checkpoint prevents cells from entering mitosis, thereby halting their division. A key molecular target for some of these compounds is tubulin.[11] By binding to the colchicine binding site on β-tubulin, these benzophenones inhibit tubulin polymerization into microtubules.[11][12] Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. Disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptotic cell death.[10]

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of substituted benzophenones is highly dependent on the nature and position of the substituents on the phenyl rings.

-

Hydroxylation: The presence of hydroxyl groups is often crucial for anticancer activity.[13] For instance, the catechol structural element (two adjacent hydroxyl groups) on one of the phenyl rings has been associated with enhanced cytotoxicity.[14]

-

Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, can significantly increase the anticancer potency of benzophenone derivatives.[9]

-

Amino Group: The presence of an amino group, particularly at the ortho position of one of the benzophenone rings, has been shown to play an integral role in increasing growth inhibitory activity.[15]

| Substituent | Position | Effect on Anticancer Activity | Reference |

| Hydroxyl (-OH) | Catechol moiety | Enhances cytotoxicity | [14] |

| Halogen (-Cl, -F) | Various | Increases potency | [9] |

| Amino (-NH2) | Ortho | Increases growth inhibition | [15] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count the cancer cells of interest.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the substituted benzophenone in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Solubilization of Formazan:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16][17]

-

Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals.[7]

-

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

II. Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Substituted benzophenones have demonstrated promising activity against a range of microbial pathogens, including multidrug-resistant strains.[2]

Mechanism of Action: Disruption of Bacterial Cell Membranes

While some benzophenone derivatives have been shown to bind to DNA, their primary antibacterial mechanism of action appears to be the disruption of the bacterial cell membrane.[2] This leads to membrane depolarization, leakage of intracellular components, and ultimately, bacterial cell death.[2]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of substituted benzophenones is influenced by specific structural features:

-

Cationic Groups: The presence of a cationic group is often essential for antibacterial activity.[2]

-

Halogenation: As with anticancer activity, the incorporation of halogen atoms can enhance antimicrobial properties.[19]

-

Heterocyclic Moieties: Integrating heterocyclic rings, such as 1,3,4-oxadiazole-2-(3H)thione and triazolothiadiazine, into the benzophenone framework can yield compounds with good antimicrobial activity.[20]

| Substituent/Moiety | Effect on Antimicrobial Activity | Reference |

| Cationic Group | Essential for activity | [2] |

| Halogen (-Cl, -F) | Enhances activity | [19] |

| Heterocyclic Rings | Can confer good activity | [20] |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[21][22]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[21] The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after incubation.[22]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent:

-

Prepare a stock solution of the substituted benzophenone in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the compound in a sterile 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[23]

-

-

Preparation of Bacterial Inoculum:

-

From a fresh culture of the test bacterium, pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[24]

-

Dilute the adjusted suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Cover the plate and incubate at 37°C for 16-20 hours.[23]

-

-

MIC Determination:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

III. Antioxidant and Anti-inflammatory Activities

Many substituted benzophenones exhibit significant antioxidant and anti-inflammatory properties, suggesting their potential in treating diseases associated with oxidative stress and inflammation.

Antioxidant Activity: Radical Scavenging

The antioxidant activity of benzophenones is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. This is particularly true for hydroxylated benzophenones.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.[25]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[26]

Step-by-Step Methodology:

-

Preparation of DPPH Solution:

-

Prepare a stock solution of DPPH (e.g., 0.3 mM) in a suitable solvent such as ethanol or methanol.[11]

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the test compound at various concentrations.

-

Add the DPPH solution to each well.

-

Include a control (DPPH solution with solvent instead of the test compound).

-

Incubate the plate in the dark at room temperature for 30 minutes.[11]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Anti-inflammatory Activity: Inhibition of Key Signaling Pathways

Substituted benzophenones can exert anti-inflammatory effects through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway and the p38 mitogen-activated protein kinase (MAPK) pathway.[17][22]

-

NF-κB Inhibition: NF-κB is a transcription factor that plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines and enzymes.[17] Some benzamides have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκB.[16]

-

p38 MAPK Inhibition: The p38 MAPK pathway is activated by inflammatory stimuli and cellular stress, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[22] Certain 4-aminobenzophenones are potent inhibitors of p38 MAP kinase.[22]

IV. Preclinical Safety and Toxicological Considerations

While substituted benzophenones exhibit a wide range of promising biological activities, a thorough evaluation of their safety and toxicity is paramount for their development as therapeutic agents.

The toxicity of benzophenone and its derivatives can vary depending on the specific substitution pattern. Some benzophenones have been associated with endocrine-disrupting effects, and their potential for carcinogenicity has been a subject of investigation.[27][28] Therefore, comprehensive preclinical safety studies are essential.

Key Toxicological Endpoints to Evaluate:

-

Acute and Chronic Toxicity: To determine the lethal dose (LD50) and identify target organs of toxicity following single and repeated administrations.[27]

-

Genotoxicity: To assess the potential of the compound to cause DNA damage or mutations using assays such as the Ames test and in vivo micronucleus test.

-

Developmental and Reproductive Toxicity: To evaluate the potential adverse effects on fertility, embryonic development, and offspring.

-

Endocrine Disruption: To investigate the potential to interfere with the endocrine system, particularly estrogenic and anti-androgenic activities.[18]

Regulatory bodies such as the Therapeutic Goods Administration (TGA) have conducted safety reviews of benzophenone, which can serve as valuable resources in the preclinical safety assessment of novel derivatives.[27]

V. Conclusion and Future Directions

Substituted benzophenones represent a rich and versatile scaffold for the discovery and development of novel therapeutic agents. Their diverse biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, underscore their significant pharmacological potential. This technical guide has provided an in-depth overview of their mechanisms of action, detailed experimental protocols for their evaluation, and insights into their structure-activity relationships and safety considerations.

Future research in this area should focus on:

-

Rational Drug Design: Utilizing computational modeling and a deeper understanding of SAR to design more potent and selective benzophenone derivatives with improved pharmacokinetic and safety profiles.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential off-target toxicities.

-

In Vivo Efficacy and Safety: Progressing the most promising candidates into preclinical in vivo models of disease to validate their therapeutic potential and establish a clear safety margin.

The continued exploration of the chemical space around the benzophenone scaffold holds great promise for the development of new and effective treatments for a range of human diseases.

References

-

Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Global Science Books. Available at: [Link]

-

Mechanism of action for N-substituted benzamide-induced apoptosis. PMC - NIH. Available at: [Link]

-

Biochemical pathways of caspase activation during apoptosis. Semantic Scholar. Available at: [Link]

-

Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Cureus. Available at: [Link]

-

N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. PMC - NIH. Available at: [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing. Available at: [Link]

-

The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm (RSC Publishing). Available at: [Link]

-

Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents. PubMed. Available at: [Link]

-

Benzophenone Sulfonamide Derivatives as Interacting Partners and Inhibitors of Human P-glycoprotein. PubMed. Available at: [Link]

-

"What is Apoptosis?" The Apoptotic Pathways and the Caspase Cascade. YouTube. Available at: [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC - NIH. Available at: [Link]

-

Safety Review of Benzophenone. Therapeutic Goods Administration (TGA). Available at: [Link]

-

The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Publishing. Available at: [Link]

-

Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. PubMed. Available at: [Link]

-

Safety evaluation of benzophenone. PubMed. Available at: [Link]

-

A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. PMC. Available at: [Link]

-

Structure-activity and crystallographic analysis of benzophenone derivatives - The potential anticancer agents. ResearchGate. Available at: [Link]

-

The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers. Available at: [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]

-

A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI. Available at: [Link]

-

The effects of benzophenone-3 on apoptosis and the expression of sex hormone receptors in the frontal cortex and hippocampus of rats. PubMed. Available at: [Link]

-

Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI. Available at: [Link]

-

Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity. PLOS One. Available at: [Link]

-

Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]

-

Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

-

Benzophenone Derivatives: A Novel Series of Potent and Selective Inhibitors of Human Immunodeficiency Virus Type 1 Reverse Transcriptase. ACS Publications. Available at: [Link]

-

p53 Mutagenesis by Benzo[a]pyrene derived Radical Cations. PMC - PubMed Central - NIH. Available at: [Link]

-

Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. PMC - NIH. Available at: [Link]

-

Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. PubMed. Available at: [Link]

-

Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies. ResearchGate. Available at: [Link]

-

Discovery of a potent tubulin polymerization inhibitor: Synthesis and evaluation of water-soluble prodrugs of benzophenone analog. ResearchGate. Available at: [Link]

-

Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy. Frontiers. Available at: [Link]

-

Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv. Available at: [Link]

-

Structures of synthetic and natural benzophenones with anticancer activity. ResearchGate. Available at: [Link]

-

Benzophenone-3. e-Repositori UPF. Available at: [Link]

-

Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. PubMed. Available at: [Link]

-

The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. The Royal Society of Chemistry. Available at: [Link]

-

Apoptosis Caspase Pathways, A Closer Look at Cellular Suicide. YouTube. Available at: [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Publishing. Available at: [Link]

-

Safety evaluation of benzophenone-3 after dermal administration in rats. PubMed. Available at: [Link]

-

Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies. DIGIBUG Principal. Available at: [Link]

-

Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids. ResearchGate. Available at: [Link]

-

Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. MDPI. Available at: [Link]

-

Activation of p53 signaling and regression of breast and prostate carcinoma cells by spirooxindole-benzimidazole small molecules. PubMed Central. Available at: [Link]

-

The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. The Royal Society of Chemistry. Available at: [Link]

-

Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The effects of benzophenone-3 on apoptosis and the expression of sex hormone receptors in the frontal cortex and hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones [mdpi.com]

- 15. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. globalsciencebooks.info [globalsciencebooks.info]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. cir-safety.org [cir-safety.org]

- 22. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. rsc.org [rsc.org]

- 24. Benzophenone Sulfonamide Derivatives as Interacting Partners and Inhibitors of Human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Benzophenone-3: Comprehensive review of the toxicological and human evidence with meta-analysis of human biomonitoring studies [digibug.ugr.es]

- 27. tga.gov.au [tga.gov.au]

- 28. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

Topic: The Role of Halogenation on Benzophenone Reactivity

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benzophenone is a cornerstone molecule in photochemistry, prized for its high efficiency in forming a reactive triplet excited state upon UV absorption. This guide delves into the profound impact of halogenation on the photophysical and photochemical behavior of the benzophenone scaffold. By strategically introducing halogen atoms (F, Cl, Br, I) onto the aromatic rings, it is possible to precisely modulate the molecule's reactivity. The primary mechanism governing this modulation is the "internal heavy-atom effect," which significantly enhances spin-orbit coupling. This, in turn, accelerates the rate of intersystem crossing from the initial singlet excited state to the all-important triplet state, often approaching diffusion-controlled limits. This guide provides a detailed mechanistic understanding, presents field-proven experimental protocols for synthesis and characterization, and explores the practical applications of this chemical tuning in fields ranging from photopolymerization and organic electronics to medicinal chemistry.

Chapter 1: The Photochemical Engine: Unveiling Benzophenone's Reactivity

Introduction to Benzophenone as a Prototypical Aryl Ketone

Benzophenone (BP) is the simplest diaryl ketone and serves as a foundational model for understanding the photophysics of aromatic ketones.[1] Its utility stems from a near-perfect quantum yield for the formation of its lowest triplet state (T₁) upon photoexcitation.[2] This triplet state is the primary actor in benzophenone's rich photochemistry, making it an exceptional photosensitizer capable of initiating a wide array of chemical transformations.[1][3]

The Jablonski Diagram: Mapping the Photophysical Pathways

Upon absorbing a photon of UV light (typically in the UVA or UVB range), a ground-state benzophenone molecule (S₀) is promoted to an excited singlet state, predominantly the S₁(n,π) state.[4] While fluorescence (emission from S₁) is a possible deactivation pathway for many molecules, in benzophenone, it is virtually non-existent. Instead, the molecule undergoes an extremely rapid and efficient process called intersystem crossing (ISC) to populate the triplet manifold. The transition from the S₁(n,π) state to the T₁(n,π) state is technically forbidden by spin selection rules, but the close energy proximity of an intermediate T₂(π,π) state provides an efficient pathway, S₁(n,π) → T₂(π,π) → T₁(n,π*), circumventing this restriction.[5] This entire process occurs on a picosecond timescale.[3][6]

Caption: Simplified Jablonski diagram for benzophenone photophysics.

The Triplet State (T₁): The Heart of Benzophenone's Photoreactivity

The T₁ state of benzophenone has a diradical-like character, with unpaired electron spin density localized on the carbonyl oxygen and delocalized over the phenyl rings. This electronic configuration, combined with its relatively long lifetime (microseconds to milliseconds, depending on the environment), makes it a potent hydrogen atom abstractor.

Key Photochemical Reaction: Photoreduction

A classic demonstration of benzophenone's triplet reactivity is its photoreduction in the presence of a hydrogen-donating solvent, such as isopropyl alcohol.[3] The excited triplet benzophenone abstracts a hydrogen atom from the alcohol, forming two radical species: a benzophenone ketyl radical and an alcohol-derived radical.[3][7] Two ketyl radicals then couple to form the dimeric product, benzopinacol, which often precipitates from the solution as a crystalline solid.[3]

Chapter 2: The Halogen Effect: Modulating Reactivity through Strategic Substitution

Introduction to the Heavy-Atom Effect

Substituting one or more hydrogen atoms on the benzophenone scaffold with halogens (Fluorine, Chlorine, Bromine, Iodine) dramatically alters its photophysical properties. The most significant influence is the internal heavy-atom effect, which becomes more pronounced with increasing atomic number (Z) of the halogen.

Mechanism: How Halogens Enhance Spin-Orbit Coupling (SOC)

Spin-orbit coupling (SOC) is a relativistic interaction between an electron's spin and its orbital motion around a nucleus. This interaction is significantly stronger for electrons near heavy nuclei.[8] Intersystem crossing involves a "spin-flip," a process that is formally forbidden. However, strong SOC mixes the spin states (singlet and triplet), making the spin-forbidden transition more allowed. By placing a heavy atom like bromine or iodine within the molecule, the SOC is enhanced, which dramatically increases the rate of intersystem crossing.[9][10]

Caption: Halogenation enhances the rate of intersystem crossing (ISC).

A Comparative Analysis: Reactivity Trends (F, Cl, Br, I)

The impact on reactivity follows the atomic number of the halogen.

-

Fluorobenzophenones: Fluorine is not a "heavy" atom, so the heavy-atom effect is negligible. Its influence is primarily through inductive effects (electron-withdrawing), which can slightly alter the energies of the n,π* and π,π* states.

-

Chlorobenzophenones: Chlorine introduces a mild heavy-atom effect, leading to a measurable increase in the ISC rate compared to unsubstituted benzophenone.

-

Bromobenzophenones: The effect is much more pronounced. Bromine significantly enhances SOC, leading to very fast ISC rates and high triplet quantum yields.

-

Iodobenzophenones: Iodine exerts the strongest heavy-atom effect.[3] The ISC in molecules like p-iodobenzophenone is exceptionally fast, ensuring that virtually every absorbed photon results in the formation of a triplet state.[3]

Data Summary: Photophysical Properties of 4-Halogenated Benzophenones

| Derivative | Halogen (X) | Atomic Number (Z) | Intersystem Crossing (ISC) Rate Constant (k_isc) | Triplet Quantum Yield (Φ_T) |

| Benzophenone | H | 1 | Fast (~10¹¹ s⁻¹) | ~1.0[2] |

| 4-Fluorobenzophenone | F | 9 | Similar to BP | ~1.0 |

| 4-Chlorobenzophenone | Cl | 17 | Faster than BP | ~1.0 |

| 4-Bromobenzophenone | Br | 35 | Very Fast | ~1.0 |

| 4-Iodobenzophenone | I | 53 | Extremely Fast | ~1.0 |

| Note: Values are illustrative representations of the established trend. Absolute k_isc values depend on solvent and temperature. |

The Role of Halogen Bonding in Photochemistry

Beyond the intramolecular heavy-atom effect, halogens can participate in intermolecular interactions known as halogen bonding. This is a non-covalent interaction where the electropositive region on a halogen atom (the σ-hole) interacts with a Lewis base. Such interactions can pre-organize reactants, forming photoactive complexes that enable specific reaction pathways, such as the light-driven alkylation of phenols.[11]

Chapter 3: Experimental Validation & Characterization Protocols

Synthesis of Halogenated Benzophenones: A Practical Guide

A reliable method for synthesizing both symmetrically and asymmetrically substituted benzophenones is the Friedel-Crafts acylation.[12][13]

Protocol 3.1.1: Friedel-Crafts Acylation for 4-Bromobenzophenone

-

Objective: To synthesize 4-bromobenzophenone from bromobenzene and benzoyl chloride.

-

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity and purity confirmed by melting point, NMR, and IR spectroscopy.

-

Reagents & Equipment:

-

Anhydrous aluminum chloride (AlCl₃)

-

Bromobenzene (in excess, acts as solvent and reactant)

-

Benzoyl chloride

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer, heating mantle

-

Hydrochloric acid (HCl), water, diethyl ether, anhydrous magnesium sulfate

-

-

Methodology:

-

Setup: Assemble a dry round-bottom flask with a stirrer bar, reflux condenser, and a drying tube filled with calcium chloride.

-

Reagent Addition: To the flask, add bromobenzene. Cool the flask in an ice bath. Slowly and portion-wise, add anhydrous AlCl₃ with stirring.

-

Acylation: Once the AlCl₃ has dissolved, add benzoyl chloride dropwise via an addition funnel over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 50-60°C for 1-2 hours until HBr evolution ceases.

-

Workup: Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complex.

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer (bromobenzene) contains the product. Separate the layers and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate. Filter and remove the excess bromobenzene and ether by rotary evaporation. The crude product can be purified by recrystallization from ethanol.

-

Probing Excited State Dynamics: Transient Absorption Spectroscopy (TAS)

TAS is the definitive technique for directly observing the formation and decay of transient species like the S₁ and T₁ states.[14]

Protocol 3.2.1: Picosecond TAS Workflow

-

Objective: To measure the S₁ decay and T₁ formation kinetics of a halogenated benzophenone.

-

Causality: A high-energy "pump" pulse excites the molecule. A delayed, broad-spectrum "probe" pulse measures the absorption of the newly formed excited states. By varying the delay time between the pump and probe, a time-resolved spectrum is constructed.[3][6]

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (~0.1-1 mM) of the halogenated benzophenone in a suitable solvent (e.g., acetonitrile) in a quartz cuvette.

-

Pump Excitation: Excite the sample with a femtosecond or picosecond laser pulse at a wavelength where the ground state absorbs (e.g., ~355 nm).

-

Probe Pulse: Generate a white-light continuum probe pulse by focusing a portion of the fundamental laser output into a non-linear crystal (e.g., sapphire).

-

Data Acquisition: The probe beam is split into a reference and a sample path. Both are detected by a spectrometer. The transient absorption (ΔA) is calculated as a function of wavelength and pump-probe delay time.

-

Kinetic Analysis: Analyze the decay of the S₁ absorption signal and the corresponding rise of the T₁ absorption signal to extract the intersystem crossing rate constant (k_isc).

-

Caption: A schematic workflow for a pump-probe TAS experiment.

Chapter 4: Applications in Drug Development and Material Science

Halogenated Benzophenones as Photoinitiators

Benzophenone derivatives are extensively used as Type II photoinitiators, which generate radicals via hydrogen abstraction.[15] They are critical components in UV-curable coatings, inks, and adhesives, and in 3D printing technologies like stereolithography.[16][17][18] Halogenation can fine-tune the absorption spectrum and reactivity, allowing for better matching with specific light sources (e.g., LEDs) and enhancing polymerization efficiency.

Tuning Optoelectronic Properties: Applications in TADF and OLEDs

In the design of materials for Organic Light-Emitting Diodes (OLEDs), controlling triplet states is paramount. For materials exhibiting Thermally Activated Delayed Fluorescence (TADF), a fast rate of reverse intersystem crossing (RISC, T₁ → S₁) is required. The heavy-atom effect enhances both forward (ISC) and reverse (RISC) spin-forbidden transitions.[8] By carefully incorporating halogens, researchers can engineer the spin-orbit coupling to optimize the balance between ISC and RISC, leading to highly efficient TADF emitters.[10][19]

Role in Medicinal Chemistry and Phototoxicity

The benzophenone scaffold is present in numerous pharmaceuticals.[20] Halogenation is a common strategy in drug design to modulate properties like metabolic stability, binding affinity, and lipophilicity. However, many benzophenones are also known to be phototoxic.[4] Halogenation can alter this behavior; for instance, chlorinated byproducts of the common sunscreen agent Benzophenone-1 have shown enhanced disruption of the androgen receptor, highlighting the need to understand the photochemical reactivity of halogenated derivatives in biological contexts.[21]

Chapter 5: Conclusion and Future Outlook

Halogenation is a powerful and versatile tool for modulating the reactivity of the benzophenone core. The internal heavy-atom effect provides a predictable method for accelerating intersystem crossing, thereby enhancing the formation of the reactive triplet state. This fundamental principle has been leveraged to advance technologies from rapid polymer curing to next-generation organic electronics. For researchers and drug developers, understanding the nuanced effects of halogenation—from altering SOC to participating in halogen bonding—is crucial for designing molecules with tailored photochemical and biological functions. Future work will likely focus on leveraging these principles in photocatalysis and developing phototherapeutics where reactivity can be precisely controlled by light.

References

-

The Photochemical Activity of a Halogen-Bonded Complex Enables the Microfluidic Light-Driven Alkylation of Phenols | Organic Letters - ACS Publications. Available at: [Link]

-

Investigation of the Role of Protonation of Benzophenone and Its Derivatives in Acidic Aqueous Solutions Using Time Resolved Resonance Raman Spectroscopy: How Are Ketyl Radicals Formed in Aqueous Solutions? - ResearchGate. Available at: [Link]

-

Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone - University of Bristol Research Portal. Available at: [Link]

-

Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. Available at: [Link]

-

Benzophenone-catalyzed photochemical C(sp³)-H chlorination. - ResearchGate. Available at: [Link]

-

Photosensitizing properties of compounds related to benzophenone - Technical University of Munich. Available at: [Link]

-

Triplet Excited States and Radical Intermediates Formed in Electron Pulse Radiolysis of Amino and Dimethylamino Derivatives of Benzophenone | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

Participation of the Halogens in Photochemical Reactions in Natural and Treated Waters. Available at: [Link]

-

Efficient intersystem crossing using singly halogenated carbomethoxyphenyl porphyrins measured using delayed fluorescence, chemical quenching, and singlet oxygen emission - RSC Publishing. Available at: [Link]

-

The Photochemistry of Benzophenone - ScholarWorks@BGSU. Available at: [Link]

-